[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
Description
This compound is a piperidine derivative featuring a benzyl carbamate group at the 4-position and an (S)-2-amino-propionyl (L-alanine) moiety.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)20-9-7-14(8-10-20)11-19-17(22)23-12-15-5-3-2-4-6-15/h2-6,13-14H,7-12,18H2,1H3,(H,19,22)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTFITTVLWSCSJ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The preparation of [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester follows a three-stage process:
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Piperidine Ring Functionalization : Introduction of the methylcarbamic acid benzyl ester group at the 4-position of piperidine.
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Stereoselective Coupling : Attachment of the (S)-2-aminopropionyl moiety via amide bond formation.
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Global Deprotection and Purification : Removal of temporary protecting groups and isolation of the target compound.
A representative synthetic pathway is outlined below:
Stage 1 : Piperidine Derivatization
Piperidin-4-ylmethanol undergoes benzylation using benzyl chloroformate in the presence of a base (e.g., triethylamine) to yield [piperidin-4-ylmethyl]-carbamic acid benzyl ester. This step typically achieves 85–90% yield under anhydrous dichloromethane at 0–5°C.
Stage 2 : Stereocontrolled Acylation
The piperidine intermediate is reacted with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-alanine) using coupling agents such as HATU or EDCI/HOBt. The Boc group ensures retention of the (S)-configuration during amide bond formation, with yields ranging from 75% to 82%.
Stage 3 : Deprotection and Finalization
Boc deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous NaHCO₃. The crude product is purified via silica gel chromatography or preparative HPLC to obtain the final compound.
Key Reaction Conditions and Optimization
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 0–5°C (Stage 1) | Minimizes carbamate hydrolysis |
| Coupling Agent | HATU (Stage 2) | Enhances amidation efficiency |
| Solvent | DMF (Stage 2) | Improves reagent solubility |
| Deprotection Time | 2–3 hours (Stage 3) | Prevents over-acidification |
Suboptimal conditions—such as elevated temperatures during Stage 1—lead to benzyl ester decomposition, reducing yields by 15–20%.
Protecting Group Strategies
Carbamate Protection
The benzyl ester group serves dual roles:
-
Acts as a temporary protecting group for the carbamic acid functionality.
Alternative protecting groups have been explored:
| Protecting Group | Advantages | Disadvantages |
|---|---|---|
| Benzyl (Cbz) | Mild removal (H₂/Pd-C) | Requires hydrogenation |
| tert-Butyl (Boc) | Acid-labile | Less stable in polar solvents |
The benzyl group remains preferred due to compatibility with subsequent amidation steps.
Amino Group Protection
The (S)-2-aminopropionyl moiety is introduced using Boc-protected alanine to prevent racemization. Studies comparing Boc and Fmoc protection revealed:
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Boc : Higher stability under basic conditions (e.g., during Schotten–Baumann acylation).
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Fmoc : Requires piperidine for removal, which may degrade the piperidine ring.
Analytical and Purification Techniques
Reaction Monitoring
Purification Methods
Preparative HPLC (C18 column, 60% acetonitrile/water) achieves >98% purity, while silica gel chromatography (ethyl acetate gradient) yields 70–75% recovery.
Challenges and Mitigation Strategies
Stereochemical Integrity
Racemization at the (S)-2-aminopropionyl center is minimized by:
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites:
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Carbamate Hydrolysis : The carbamic acid group hydrolyzes under acidic or basic conditions to yield an amine and carbon dioxide. For example, treatment with aqueous HCl (1–2 M) at 80°C cleaves the carbamate bond, forming 1-((S)-2-aminopropionyl)-piperidin-4-ylmethanamine and CO₂.
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Benzyl Ester Hydrolysis : The benzyl ester group hydrolyzes in the presence of catalytic hydrogen (H₂/Pd-C) or strong bases (e.g., NaOH), producing 1-((S)-2-aminopropionyl)-piperidin-4-ylmethyl-carbamic acid and benzyl alcohol.
| Reaction Type | Conditions | Products |
|---|---|---|
| Carbamate hydrolysis | 1–2 M HCl, 80°C | 1-((S)-2-aminopropionyl)-piperidin-4-ylmethanamine + CO₂ |
| Benzyl ester hydrolysis | H₂/Pd-C or 1 M NaOH, RT | 1-((S)-2-aminopropionyl)-piperidin-4-ylmethyl-carbamic acid + benzyl alcohol |
Nucleophilic Substitution
The piperidine ring’s tertiary amine participates in nucleophilic substitution reactions. For instance:
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Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives at the piperidine nitrogen.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms acyl-piperidine derivatives , enhancing lipophilicity.
Oxidation and Reduction
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Amino Group Oxidation : The primary amine in the (S)-2-aminopropionyl moiety oxidizes with KMnO₄/H⁺ to form a nitro group, generating 1-((S)-2-nitropropionyl)-piperidin-4-ylmethyl-carbamic acid benzyl ester .
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Piperidine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a piperazine derivative under high-pressure conditions.
Esterification and Transesterification
The benzyl ester group undergoes transesterification with alcohols (e.g., methanol) in acidic conditions (H₂SO₄), producing methyl esters. This reaction is reversible and pH-dependent.
Stability Under Physiological Conditions
In vitro studies show the compound degrades in phosphate-buffered saline (pH 7.4) at 37°C, with a half-life of ~8 hours. Hydrolysis dominates, releasing the free amine and benzyl alcohol .
Key Research Findings
Scientific Research Applications
Pain Management
This compound is structurally related to various analgesics, including opioids. Its potential as a pain management agent stems from its ability to interact with opioid receptors, which may lead to the development of new pain relief medications with fewer side effects compared to traditional opioids.
Neurological Disorders
Research indicates that compounds similar to [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester may have neuroprotective properties. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease, where neuroprotection is crucial.
Antidepressant Activity
Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects. This opens avenues for developing new classes of antidepressants that target specific neurotransmitter systems without the common side effects associated with existing treatments.
Enzyme Inhibition Studies
The compound can serve as a lead structure for designing enzyme inhibitors, particularly those involved in metabolic pathways related to neurotransmitter synthesis and degradation. This could facilitate the development of drugs targeting conditions like depression and anxiety.
Receptor Binding Studies
Due to its structural characteristics, this compound is valuable in receptor binding assays to understand the interaction dynamics between small molecules and biological targets. This research can help elucidate mechanisms of action for various therapeutic agents.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Pain Relief | Evaluate analgesic properties | Demonstrated efficacy in reducing pain responses in animal models, suggesting opioid-like activity without significant side effects. |
| Neuroprotection in Alzheimer's Models | Assess neuroprotective effects | Showed reduced neuronal death and improved cognitive function in transgenic mouse models of Alzheimer's disease. |
| Antidepressant Activity Evaluation | Investigate mood-enhancing effects | Exhibited significant antidepressant-like behavior in forced swim tests, indicating potential as a novel antidepressant. |
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Piperidin-4-ylmethyl-carbamic Acid Benzyl Ester Hydrochloride (CAS 155456-34-1)
- Structure: Lacks the (S)-2-amino-propionyl group but retains the benzyl carbamate and piperidin-4-ylmethyl core.
- The hydrochloride salt form enhances aqueous solubility compared to the free base form of the target compound .
- Applications : Used as an intermediate in peptide mimetics and kinase inhibitors.
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic Acid tert-Butyl Ester (CAS 1354002-05-3)
- Structure : Replaces the benzyl ester with a tert-butyl ester and introduces an isopropyl carbamate group.
- Key Differences :
- Applications : Explored in prodrug strategies for CNS-targeted therapies.
Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester (CAS 171722-92-2)
- Structure : Substitutes the benzyl group with a biphenyl system while retaining the piperidine-carbamate core.
- Key Differences :
- Applications : Investigated as a serotonin receptor modulator.
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic Acid Benzyl Ester (CAS 1354033-31-0)
- Structure : Shifts the carbamate group to the piperidin-3-yl position and adds an isopropyl substituent.
- Molecular weight (347.45 g/mol vs. ~350 g/mol for the target compound) and solubility (predicted logS: -3.1 vs. -2.8) are comparable, but metabolic pathways may differ due to stereochemistry .
- Applications : Tested in antiviral and anti-inflammatory assays.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
The compound [1-((S)-2-amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS 919108-51-3) is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a piperidine ring, an amino acid moiety, and a benzyl ester functional group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Many carbamate derivatives have been shown to possess antibacterial properties. The mechanism typically involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
- Neuroprotective Effects : Some studies suggest that compounds with piperidine structures may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.
Pharmacological Effects
-
Antibacterial Activity :
- In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown MIC values ranging from 0.008 to 0.06 µg/mL against pathogens like Staphylococcus pneumoniae and Staphylococcus aureus .
- Cytotoxicity :
- Enzyme Inhibition :
Data Table: Biological Activity Summary
| Biological Activity | Target/Effect | Reference |
|---|---|---|
| Antibacterial | E. coli, S. aureus | |
| Cytotoxicity | HepG2 cell line | |
| Enzyme Inhibition | DNA gyrase |
Study 1: Antibacterial Efficacy
In a comparative study, derivatives of the compound were tested against standard antibiotics like ampicillin and streptomycin. Results indicated that certain derivatives exhibited superior antibacterial potency, particularly against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.
Study 2: Neuroprotective Potential
A separate investigation explored the neuroprotective effects of similar piperidine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate cell death through antioxidant mechanisms and modulation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester?
- Methodology :
- Step 1 : Synthesize the piperidine core via reductive amination of 4-carboxybenzaldehyde derivatives with rac-3-hydroxypiperidine, followed by esterification (e.g., SOCl₂/MeOH) to stabilize intermediates .
- Step 2 : Introduce the (S)-2-aminopropionyl moiety using peptide coupling reagents (e.g., HATU/DIPEA) under inert conditions to preserve stereochemistry.
- Step 3 : Protect the amine group with a benzyl carbamate (Cbz) via reaction with benzyl chloroformate in anhydrous THF .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, EtOAc/hexane) and confirm enantiomeric purity using chiral HPLC .
Q. How is the compound characterized for structural confirmation?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify piperidine protons (δ 2.5–3.5 ppm), benzyl ester aromatic signals (δ 7.2–7.4 ppm), and amide carbonyls (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected ~347.4 g/mol) and fragmentation patterns .
- FT-IR : Confirm carbamate (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functional groups .
Q. What are the stability considerations for long-term storage?
- Storage Protocol :
- Store at –20°C under argon in amber vials to prevent hydrolysis of the benzyl ester and racemization of the (S)-configured amine .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation thresholds (<2% impurity) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis of the (S)-2-aminopropionyl moiety?
- Methodological Refinements :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., L-proline-mediated aldol reactions) to enhance ee >98% .
- Perform dynamic kinetic resolution with immobilized lipases (e.g., CAL-B) in biphasic systems (hexane/water) to favor the (S)-enantiomer .
- Validation : Compare ee via polarimetry and chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) .
Q. What analytical methods resolve contradictions in spectroscopic data for piperidine derivatives?
- Case Study : Discrepancies in ¹H NMR δ-values for piperidine protons (e.g., axial vs. equatorial conformers):
- Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to identify dynamic rotational barriers .
- Cross-validate with X-ray crystallography (if crystalline) or DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model preferred conformers .
Q. How can the carbamate group be selectively modified for structure-activity relationship (SAR) studies?
- Derivatization Strategies :
- Deprotection : Remove the benzyl group via hydrogenolysis (H₂/Pd-C in EtOH) to expose the free amine for subsequent acylations .
- Functionalization : React with sulfonyl chlorides or isocyanates in DCM to generate sulfonamide or urea analogs .
- SAR Insights : Test derivatives for binding affinity (e.g., SPR assays) against target enzymes (e.g., serine proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
